Allyl alpha-D-galactopyranoside

概要

説明

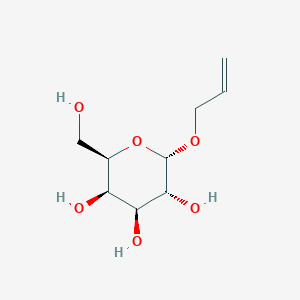

Allyl alpha-D-galactopyranoside: is a carbohydrate derivative with the molecular formula C9H16O6 and a molecular weight of 220.22 g/mol . It is a glycoside formed by the combination of an allyl group and alpha-D-galactopyranose. This compound is known for its applications in various fields, including synthetic chemistry and biological research.

準備方法

Synthetic Routes and Reaction Conditions: Allyl alpha-D-galactopyranoside can be synthesized through the trichloroacetimidate method. This involves the reaction of D-galactose with allyl alcohol in the presence of a catalyst . The reaction conditions typically include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions: Allyl alpha-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-25°C.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of galactonic acid derivatives.

Reduction: Formation of allyl alcohol derivatives.

Substitution: Formation of substituted galactopyranosides.

科学的研究の応用

Pharmaceutical Applications

1.1. Oligosaccharide Synthesis

AG serves as a valuable synthetic intermediate in the production of oligosaccharides. Its ability to participate in glycosylation reactions makes it crucial for developing complex carbohydrates used in drug formulations . The compound can be utilized to create glycosides that enhance the bioavailability of therapeutic agents.

1.2. Antimicrobial Activity

Research has indicated that AG exhibits antimicrobial properties, making it useful in formulating topical and systemic antibiotics. Studies have shown that derivatives of AG can inhibit bacterial growth, which is essential for developing new antimicrobial therapies .

Food Science Applications

2.1. Flavoring Agent

AG is recognized for its flavor-enhancing properties and is used in various food products. It contributes to the sweetness and overall flavor profile, making it a preferred choice in the food industry .

2.2. Prebiotic Potential

AG has been studied for its potential prebiotic effects, promoting the growth of beneficial gut bacteria. This characteristic positions it as a candidate for functional foods aimed at improving gut health .

Chemical Applications

3.1. Surfactant Production

AG is employed in synthesizing surfactants due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances. These surfactants find applications in cosmetics and personal care products, enhancing their effectiveness .

3.2. Extraction Processes

The compound has been utilized in chemical processes for extracting organic dyes and other compounds from mixtures, highlighting its versatility in industrial applications .

Case Studies

作用機序

The mechanism of action of allyl alpha-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The allyl group allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The compound can also participate in hydrogen bonding and van der Waals interactions, stabilizing its binding to target molecules .

類似化合物との比較

- Phenyl alpha-D-galactopyranoside

- Methyl alpha-D-galactopyranoside

- Ethyl alpha-D-galactopyranoside

Comparison: Allyl alpha-D-galactopyranoside is unique due to the presence of the allyl group, which imparts distinct reactivity compared to other similar compounds. For instance, phenyl alpha-D-galactopyranoside has a phenyl group, which affects its solubility and reactivity differently. Methyl and ethyl alpha-D-galactopyranosides have shorter alkyl chains, resulting in different physical and chemical properties .

生物活性

Allyl alpha-D-galactopyranoside (AAG) is a glycoside compound with significant biological activity, particularly in the context of carbohydrate metabolism and enzyme interactions. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and potential applications in various fields, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of 260.28 g/mol. The compound features a galactopyranoside structure with an allyl group at the anomeric position, which enhances its reactivity and biological properties.

Synthesis Methods:

- The synthesis typically involves protecting hydroxyl groups followed by allylation using reagents such as allyl bromide in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- A notable method includes the reaction of dried galactose pentaacetate with allyl alcohol in the presence of stannic chloride, yielding AAG with a high yield .

Biological Activity

This compound exhibits diverse biological activities, primarily through its interaction with glycosylation enzymes. The compound can act as both a substrate and an inhibitor in enzymatic reactions that are crucial for carbohydrate metabolism.

Enzymatic Interactions

Research indicates that AAG significantly influences the binding affinity of D-galactopyranosides to lactose permease, a key transporter protein. Methyl- or allyl-substituted alpha-D-galactopyranosides show a 60-fold increase in binding affinity compared to galactose, indicating enhanced interaction with enzymatic pathways .

Binding Affinity Comparison:

| Compound | Binding Affinity (K(D) mM) |

|---|---|

| Galactose | 30 |

| Methyl alpha-D-galactopyranoside | 10 |

| This compound | 0.5 |

This data suggests that modifications to the galactose molecule can significantly enhance its biological activity, potentially leading to therapeutic applications.

Case Studies

-

Inhibition of Bacterial Adhesion :

A study investigated the effects of various glycosides on bacterial adhesion. This compound demonstrated notable inhibition of adhesion in specific assays, highlighting its potential as an antimicrobial agent . -

Antioxidant Properties :

Research has shown that compounds derived from galactose exhibit antioxidant properties. AAG's ability to modulate oxidative stress responses in cell models suggests potential applications in managing oxidative stress-related diseases . -

Anti-inflammatory Effects :

In vitro studies have indicated that AAG can reduce levels of pro-inflammatory cytokines such as IL-6 in macrophage models, suggesting its role in anti-inflammatory therapies .

特性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-NXRLNHOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。